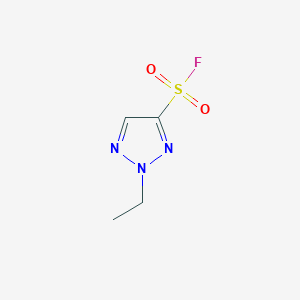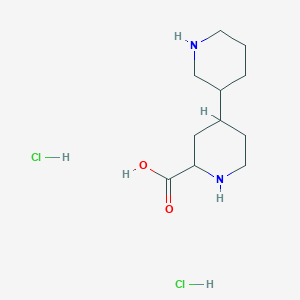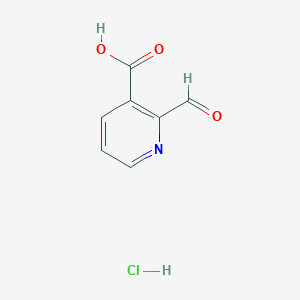![molecular formula C9H18N2O8S2 B6603319 [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) CAS No. 2137815-63-3](/img/structure/B6603319.png)
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) (abbreviated as 3-MAB) is a novel compound with potential applications in the field of biochemistry and physiology. It is a derivative of azetidine, a cyclic secondary amine, and is composed of two molecules of methanesulfonic acid. 3-MAB has a wide range of applications in the fields of biochemistry and physiology, including its use as an inhibitor of various enzymes, a stabilizing agent for proteins, and a therapeutic agent. In
科学的研究の応用
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) has a wide range of applications in the field of scientific research. It has been used as an inhibitor of various enzymes, including caspase-3, a cysteine protease enzyme involved in apoptosis. [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) has also been used as a stabilizing agent for proteins, as it can bind to the active sites of proteins and prevent them from denaturing. Furthermore, [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) has been used as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-tumor effects.
作用機序
The mechanism of action of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) is not entirely understood, but it is believed to be due to its ability to bind to the active sites of proteins and inhibit their activity. [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) can also bind to various enzymes and inhibit their activity, as well as interact with various cellular components and affect their activity.
Biochemical and Physiological Effects
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor effects, as well as to have an effect on cell proliferation and differentiation. [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) has also been shown to have an effect on the immune system, as well as to have an effect on the metabolism of various nutrients.
実験室実験の利点と制限
The use of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) in laboratory experiments has several advantages. First, it is a relatively simple compound to synthesize and can be easily obtained from commercial sources. Second, it can be used to inhibit the activity of various enzymes, as well as to stabilize proteins and to act as a therapeutic agent. Third, it has a wide range of biochemical and physiological effects. However, there are some limitations to the use of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) in laboratory experiments. First, it may not be as effective as other compounds in some cases. Second, it may not be suitable for use in certain types of experiments, such as those involving DNA or RNA.
将来の方向性
The use of [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) in scientific research is still in its infancy, and there are many potential future directions for its use. First, it could be used in a wider range of experiments, including those involving DNA and RNA. Second, it could be used to study the effects of various drugs on the human body. Third, it could be used to study the effects of various environmental factors on human health. Fourth, it could be used to study the effects of various nutrients on human health. Fifth, it could be used to study the effects of various diseases on the human body. Finally, it could be used to study the effects of various hormones on human health.
合成法
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid) can be synthesized from azetidine and methanesulfonic acid via a two-step process. First, the azetidine is reacted with methanesulfonic acid in aqueous solution to form the mono-methanesulfonate of azetidine. In the second step, the mono-methanesulfonate of azetidine is reacted with a second molecule of methanesulfonic acid in aqueous solution to form [3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid). The entire synthesis process is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.2CH4O3S/c10-4-6-1-7(9-11-6)5-2-8-3-5;2*1-5(2,3)4/h1,5,8,10H,2-4H2;2*1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINKWKWYNJERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1C(CN1)C2=NOC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Azetidin-3-yl)isoxazol-5-yl)methanol dimethanesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)




![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
